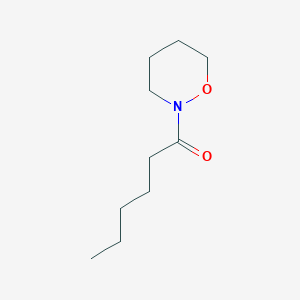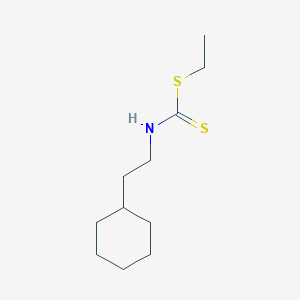
Benzyl(chloro)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(chloro)stannane is an organotin compound characterized by the presence of a benzyl group (C₆H₅CH₂-) attached to a tin (Sn) atom, which is also bonded to a chlorine (Cl) atom. This compound is part of a broader class of organotin compounds that have significant applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl(chloro)stannane can be synthesized through the stannylation of benzyl halides. One common method involves the reaction of benzyl chloride with tin tetrachloride (SnCl₄) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the tin compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale stannylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Oxidation and Reduction: The compound can be oxidized to form benzylstannic acid derivatives or reduced to form benzylstannane.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Formation of benzylstannic derivatives.
Oxidation: Benzylstannic acids.
Reduction: Benzylstannane.
Aplicaciones Científicas De Investigación
Benzyl(chloro)stannane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and in cross-coupling reactions.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of benzyl(chloro)stannane involves its ability to form stable complexes with other molecules. The tin atom can coordinate with various ligands, facilitating reactions such as nucleophilic substitution and coupling. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Benzylstannane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Chlorostannane: Lacks the benzyl group, limiting its use in organic synthesis.
Phenyl(chloro)stannane: Contains a phenyl group instead of a benzyl group, affecting its reactivity and applications.
Uniqueness: Benzyl(chloro)stannane is unique due to the presence of both a benzyl group and a chlorine atom, which confer distinct reactivity and versatility in chemical reactions. This combination makes it particularly useful in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
66534-98-3 |
|---|---|
Fórmula molecular |
C7H7ClSn |
Peso molecular |
245.29 g/mol |
Nombre IUPAC |
benzyl(chloro)tin |
InChI |
InChI=1S/C7H7.ClH.Sn/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q;;+1/p-1 |
Clave InChI |
LBSWONDCVLHCCM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[Sn]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


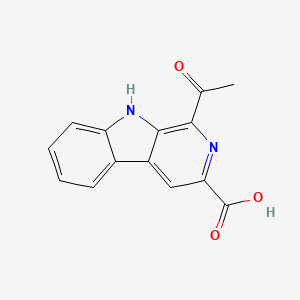
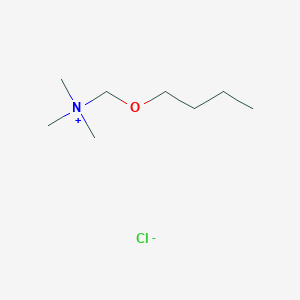

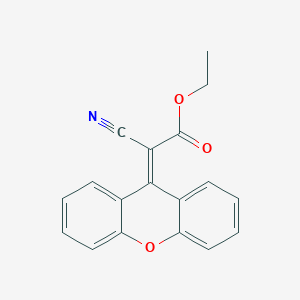


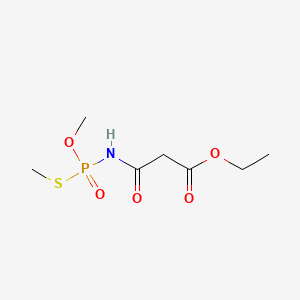
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)

